molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

2,4-Difluorobenzylamine

Cat. No. B110887
CAS RN: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Description

2,4-Difluorobenzylamine is a chemical compound that is part of the benzylamine family, characterized by the presence of a benzyl group attached to an amine group. The compound is further modified by the presence of two fluorine atoms attached to the benzene ring in the ortho positions relative to the benzyl group. This structure is a key intermediate in various synthetic pathways for the preparation of more complex molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of compounds related to 2,4-difluorobenzylamine involves various strategies. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, is achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding a high purity product characterized by NMR, EI-MS, and FT-IR, and its crystal structure determined by X-ray diffraction . Another related synthesis involves the preparation of 2'-deoxy-2',4'-difluoroarabinouridine, which is a nucleoside analogue, from 2'-deoxy-2'-fluoroarabinouridine through a stereoselective process .

Molecular Structure Analysis

The molecular structure of compounds in the 2,4-difluorobenzylamine family can be complex, as seen in the crystal structure analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide. This compound crystallizes in the monoclinic system and involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions, which are crucial for the supramolecular packing array . The introduction of fluorine atoms in the benzylamine structure can significantly influence the molecular conformation and electronic properties, as observed in the synthesis of 2'-deoxy-2',4'-difluoroarabinouridine, where the fluorine atoms introduce a bias toward a specific sugar conformation .

Chemical Reactions Analysis

The reactivity of the 2,4-difluorobenzylamine moiety can be exploited in various chemical reactions. For example, the synthesis of polyfluorodibenz[b,f][1,4]oxazepines involves the cyclization of 2-[(polyfluorobenzylidene)amino]phenols, demonstrating the reactivity of the benzylamine structure when combined with polyfluorinated groups . Additionally, the synthesis of dihydroquinazolines from 2-aminobenzylamine shows the versatility of the benzylamine group in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-difluorobenzylamine derivatives are influenced by the presence of fluorine atoms and the overall molecular structure. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide provides insights into the solid-state properties such as crystal packing and potential intermolecular interactions . The synthesis and properties of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids reveal that the introduction of fluorine atoms can affect the thermal stability and enzymatic activity of nucleic acid analogues . These properties are essential for the development of new materials and bioactive molecules.

Scientific Research Applications

Thermochemical Characteristics

  • Enthalpy of Formation : The enthalpy of formation of N,N-difluorobenzylamine, closely related to 2,4-difluorobenzylamine, has been experimentally determined. This includes the heat of combustion, standard enthalpy of formation, and enthalpy of formation in the gas phase. The energy of the carbon-nitrogen bond in this compound was also calculated (Pepekin et al., 1969).

Emission Quantum Yield

  • Experimental and Theoretical Studies : The experimental determination and theoretical calculation of the emission quantum yield in compounds involving dibenzyl sulfoxide, which can be related to the structural framework of 2,4-difluorobenzylamine, were conducted. This included comparisons with hydrated compounds (Malta et al., 1998).

Environmental Implications

  • Photo-Oxidation Products : The application of derivatives of benzylamine, such as O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine, in environmental studies, especially in assessing the impact of photo-oxidation of various organic compounds, was explored. This has implications for understanding environmental processes and pollutants (Alvarez et al., 2009).

Chemoselective Benzylamide Cleavage

  • Synthesis of Enantioenriched Compounds : The use of derivatives of benzylamine, such as 2-methylbenzylamine, in the selective deprotection of benzylamides in the presence of certain bonds, demonstrates the utility of these compounds in organic synthesis and pharmaceutical applications (Hansen et al., 1996).

Pharmaceutical Raw Material Purity

  • Quantification of Impurities : The use of 2,4-difluorobenzylamine in the quantification of regioisomeric, dehalogenated, and enantiomeric impurities in pharmaceutical raw materials, as part of the synthesis process of a HIV integrase inhibitor, showcases its role in ensuring drug purity and quality (Neill et al., 2020).

Mono-Acylation in Organic Synthesis

  • Selective Mono-Benzoylation : N,N-Diethyl-α,α-difluorobenzylamine, a compound structurally related to 2,4-difluorobenzylamine, has been used in the selective mono-benzoylation of diols, illustrating its potential in the field of organic synthesis and chemical engineering (Wakita & Hara, 2010).

Selective Cleavage in Chemical Synthesis

  • Synthesis of Secondary Amines : The selective cleavage of dimethoxybenzylamines, related to the 2,4-difluorobenzylamines, demonstrates their potential in the synthesis of secondary amines, a process relevant in pharmaceutical and chemical industries (Nussbaumer et al., 1991).

Reactivity and Protein Interaction

  • Protein Reactivity : The use of 2,4-dinitrofluorobenzene, structurally similar to 2,4-difluorobenzylamine, as a histochemical reagent to study the reactivity of proteins in various tissues, provides insights into the interaction of such compounds with biological macromolecules (Zerlotti & Engel, 1962).

Carbene Precursors in Inorganic Chemistry

  • Complexes with Carbene Ligands : (Difluoroorganyl)dimethylamines, which are structurally related to 2,4-difluorobenzylamine, have been used as carbene precursors in phosphorus trifluoride, highlighting their role in inorganic chemistry and material science (Böttcher et al., 2013).

Catalyst Development in Organic Chemistry

  • Synthesis of Secondary Amines : The development of catalysts using covalent organic frameworks (COFs) supported by Pd-based catalysts, which are used for the synthesis of secondary amines from dibenzylamine motifs, underscores the importance of these compounds in catalysis and organic synthesis (Liu, Zhang & Ma, 2021).

Safety And Hazards

2,4-Difluorobenzylamine is a combustible liquid and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and not to breathe dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

(2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222547
Record name 2,4-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzylamine

CAS RN

72235-52-0
Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-difluorobenzylamine
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Record name 2,4-DIFLUOROBENZYLAMINE
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Synthesis routes and methods

Procedure details

13.9 g (0.10 mol) of 2,4-difluorobenzonitrile are dissolved in 100 ml of ethanol and hydrogenated in a pressurized reactor at 75°-80° C. using hydrogen gas after 1.4 g of Raney nickel in ethanol has been added and after 17 g (1.0 mol) of ammonia gas have been injected. The take-up of hydrogen is complete after about 2 hours. The reaction mixture is cooled, decompressed and filtered and then freed from solvent in a vacuum rotary evaporator. The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar). 9.5 g (66% of theory) of a colourless liquid are obtained.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
J Milani, NE Pridmore, AC Whitwood… - …, 2015 - ACS Publications
The effect of fluorine substituents on the regioselectivity of intramolecular reactions of mono- and difluorinated N,N-dimethylbenzylamines (1a–f) at palladium, to form palladacycles di-μ-…
Number of citations: 19 pubs.acs.org
JL Neill, AV Mikhonin, T Chen, RE Sonstrom… - … of Pharmaceutical and …, 2020 - Elsevier
We demonstrate the application of molecular rotational resonance (MRR) spectroscopy to quantify regioisomeric, dehalogenated, and enantiomeric impurities in two raw materials used …
Number of citations: 22 www.sciencedirect.com
JP Dietz, T Lucas, J Groß, S Seitel… - … Process Research & …, 2021 - ACS Publications
A short and practical synthesis for preparing the active pharmaceutical ingredient dolutegravir sodium was developed. The convergent strategy starts from (R)-3-amino-1-butanol and …
Number of citations: 8 pubs.acs.org
S Yuan, M Jin, C Xu, W Yin, M Zhao, M Xian… - Biochemical Engineering …, 2022 - Elsevier
3-(Aminomethyl) pyridine (3-AMP) is a versatile compound for the synthesis of pharmaceuticals, agricultural chemicals and numerous polymers. Efficient and mild biocatalytic synthesis …
Number of citations: 4 www.sciencedirect.com
JP Dietz, T Lucas, J Groß, S Seitel, J Brauer, D Ferenc… - 2021 - chemrxiv.org
A short and practical synthesis for preparing the active pharmaceutical ingredient dolutegravir sodium was investigated. The convergent strategy developed herein starts from 3-(R)-…
Number of citations: 3 chemrxiv.org
K Srinivasachary, D Subbareddy, C Ramadas… - Russian Journal of …, 2022 - Springer
An efficient, cost effective and commercially viable synthesis of dolutegravir sodium has been developed from commercially available methyl 4-methoxy-3-oxobutanote through 1-(2,2-…
Number of citations: 3 link.springer.com
QQ Chu, Z Sun, Y Liu, H Cui, B Cheng… - … Applied Materials & …, 2022 - ACS Publications
As one of the most competitive light-harvesting materials, organometal halide perovskites have attracted great attention due to their low-cost and top-down solution fabricability. However…
Number of citations: 10 pubs.acs.org
S Sankareswaran, M Mannam, V Chakka… - … Process Research & …, 2016 - ACS Publications
A four-stage manufacturing route for the preparation of dolutegravir sodium (1) was assessed and optimized leading to a higher yielding, simpler and scalable process. Key …
Number of citations: 31 pubs.acs.org
Z Ma, S Yuan, J Deng, M Wang, W Wu, D Tian… - Solar …, 2023 - Wiley Online Library
The fast‐track development in all‐inorganic perovskite photovoltaics for high efficiency are still facing the defect issues including vacancy, undercoordinated ions, and dislocation at the …
Number of citations: 3 onlinelibrary.wiley.com
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com

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